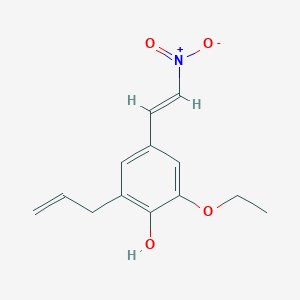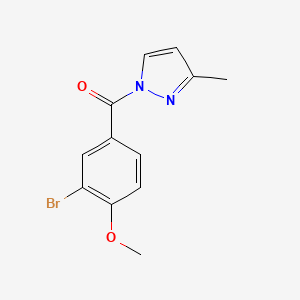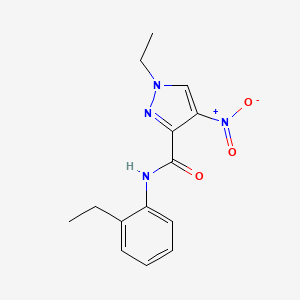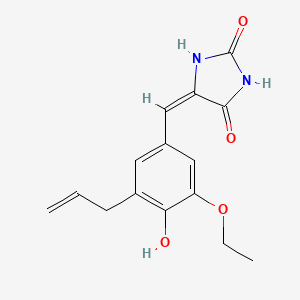
2-allyl-6-ethoxy-4-(2-nitrovinyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-allyl-6-ethoxy-4-(2-nitrovinyl)phenol, also known as ANVA, is a chemical compound that has gained attention in scientific research due to its potential use in various applications. ANVA is a yellow crystalline powder that is synthesized through a multi-step process. In
Wirkmechanismus
The mechanism of action of 2-allyl-6-ethoxy-4-(2-nitrovinyl)phenol is not fully understood. However, it is believed that 2-allyl-6-ethoxy-4-(2-nitrovinyl)phenol binds to metal ions through its nitrovinyl group, which acts as a chelating agent. This binding results in a change in the electronic structure of 2-allyl-6-ethoxy-4-(2-nitrovinyl)phenol, leading to a change in fluorescence intensity.
Biochemical and Physiological Effects:
2-allyl-6-ethoxy-4-(2-nitrovinyl)phenol has been shown to have low toxicity in vitro and in vivo. However, its effects on biochemical and physiological processes are not well understood. Further research is needed to determine the potential effects of 2-allyl-6-ethoxy-4-(2-nitrovinyl)phenol on these processes.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-allyl-6-ethoxy-4-(2-nitrovinyl)phenol in lab experiments is its selectivity for metal ions. This property makes 2-allyl-6-ethoxy-4-(2-nitrovinyl)phenol a useful tool for the detection of metal ions in biological and environmental samples. However, 2-allyl-6-ethoxy-4-(2-nitrovinyl)phenol has limitations in its use as a fluorescent probe, such as its sensitivity to pH and solvent polarity.
Zukünftige Richtungen
There are several future directions for the study of 2-allyl-6-ethoxy-4-(2-nitrovinyl)phenol. One direction is the development of new fluorescent probes based on 2-allyl-6-ethoxy-4-(2-nitrovinyl)phenol for the detection of other metal ions. Another direction is the study of 2-allyl-6-ethoxy-4-(2-nitrovinyl)phenol's potential use in biomedical imaging and drug delivery. Additionally, further research is needed to determine the potential effects of 2-allyl-6-ethoxy-4-(2-nitrovinyl)phenol on biochemical and physiological processes.
In conclusion, 2-allyl-6-ethoxy-4-(2-nitrovinyl)phenol is a chemical compound that has gained attention in scientific research due to its potential use in various applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 2-allyl-6-ethoxy-4-(2-nitrovinyl)phenol in various fields of study.
Synthesemethoden
The synthesis of 2-allyl-6-ethoxy-4-(2-nitrovinyl)phenol involves a multi-step process that begins with the reaction of 2-nitrobenzaldehyde with allyl bromide to form 2-allyl-6-nitrobenzaldehyde. This intermediate is then reacted with ethyl acetoacetate in the presence of a base to form the corresponding enamine. The enamine is then reduced using sodium borohydride to form the final product, 2-allyl-6-ethoxy-4-(2-nitrovinyl)phenol.
Wissenschaftliche Forschungsanwendungen
2-allyl-6-ethoxy-4-(2-nitrovinyl)phenol has been studied for its potential use in various scientific research applications. One such application is its use as a fluorescent probe for the detection of metal ions. 2-allyl-6-ethoxy-4-(2-nitrovinyl)phenol has been shown to selectively bind to metal ions such as copper and iron, resulting in a change in fluorescence intensity. This property makes 2-allyl-6-ethoxy-4-(2-nitrovinyl)phenol a useful tool for the detection of metal ions in biological and environmental samples.
Eigenschaften
IUPAC Name |
2-ethoxy-4-[(E)-2-nitroethenyl]-6-prop-2-enylphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c1-3-5-11-8-10(6-7-14(16)17)9-12(13(11)15)18-4-2/h3,6-9,15H,1,4-5H2,2H3/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZREWPULZTFPUMX-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1O)CC=C)C=C[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC(=CC(=C1O)CC=C)/C=C/[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethoxy-4-[(E)-2-nitroethenyl]-6-(prop-2-en-1-yl)phenol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(5-propyl-1,3,4-thiadiazol-2-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5716413.png)



![2-(2,4-dichlorophenyl)-N'-{[(2,3-dimethylphenoxy)acetyl]oxy}ethanimidamide](/img/structure/B5716438.png)
![N-{[(4-chlorophenyl)amino]carbonothioyl}-4-ethoxybenzamide](/img/structure/B5716445.png)





![2-chloro-N-[3-chloro-4-(1-piperidinyl)phenyl]benzamide](/img/structure/B5716494.png)

